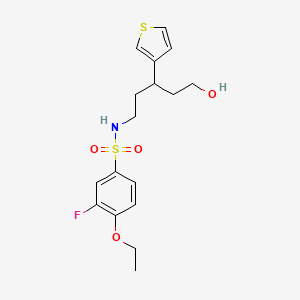
4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide" is a structurally complex molecule that may be related to various benzenesulfonamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides is well-represented, with studies exploring their synthesis, molecular structure, and potential as inhibitors for different enzymes or as anti-cancer agents.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the preparation of key intermediates . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, molecular modeling and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides were performed to understand their inhibition mechanism against various enzymes . The crystal structures of related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, reveal the importance of intermolecular interactions in forming supramolecular architectures . These insights into molecular interactions and structure-activity relationships are essential for the analysis of "this compound."
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives can be influenced by the introduction of various substituents. For instance, the introduction of a fluorine atom in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides was found to enhance COX-2 selectivity, indicating that fluorine substitution can play a significant role in the chemical behavior of these compounds . This suggests that the fluoro group in the compound of interest may also affect its reactivity and selectivity towards biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. The presence of different functional groups, such as methoxy, fluorine, or hydroxy, can significantly impact properties like solubility, stability, and biological activity. For example, the cytotoxic activities of certain benzenesulfonamides were found to be crucial for further anti-tumor activity studies . The compound "this compound" likely possesses unique properties due to its specific combination of functional groups, which would need to be studied in detail to fully understand its behavior.
科学的研究の応用
Biochemical Inhibitors
Compounds structurally related to 4-ethoxy-3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide have been explored for their inhibitory effects on enzymes like kynurenine 3-hydroxylase, showing potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer Potential
A series of benzenesulfonamides, including derivatives with structural similarities, have demonstrated cytotoxic activities against various cancer cell lines. For instance, compounds have shown significant antiproliferative activities, suggesting a potential pathway for developing new anticancer agents (Motavallizadeh et al., 2014).
Sensor Technologies
Sulfonamide derivatives have been utilized in sensor technologies, particularly for metal ion detection. A novel pyrazoline-based derivative exhibited significant selectivity and sensitivity towards Hg2+ ions, indicating its utility as a selective fluorometric "turn-off" sensor (Bozkurt & Gul, 2018).
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4S2/c1-2-23-17-4-3-15(11-16(17)18)25(21,22)19-8-5-13(6-9-20)14-7-10-24-12-14/h3-4,7,10-13,19-20H,2,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFKWHGAWBXSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)
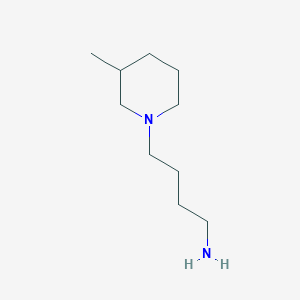
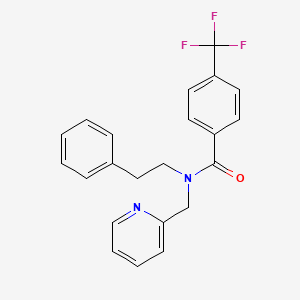
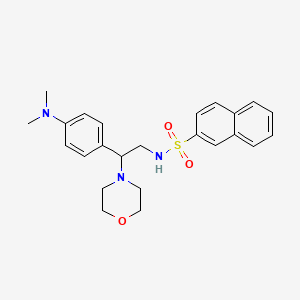

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)
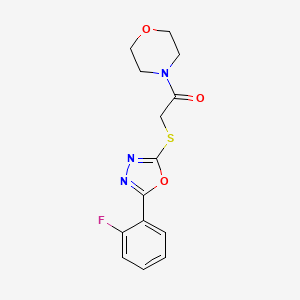
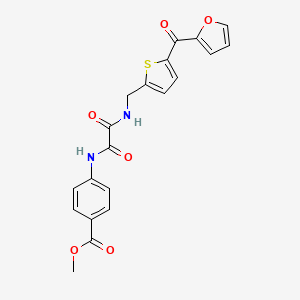
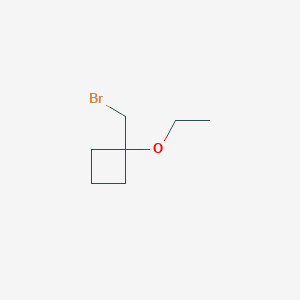
![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)
![2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2504277.png)
![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)
![Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate](/img/structure/B2504279.png)